molecular formula C14H20ClNO2 B13536523 Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate

Cat. No.: B13536523
M. Wt: 269.77 g/mol
InChI Key: WWDBUHNDGFILSE-UHFFFAOYSA-N
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Description

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a chlorophenyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate typically involves the esterification of 2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl propanoate
  • Cetirizine Related Compound G
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-18-14(17)13(9-16-10(2)3)11-5-7-12(15)8-6-11/h5-8,10,13,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBUHNDGFILSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(C)C)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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